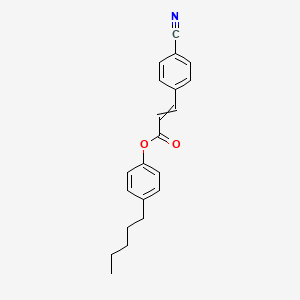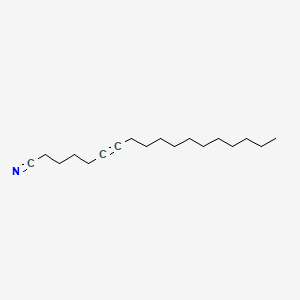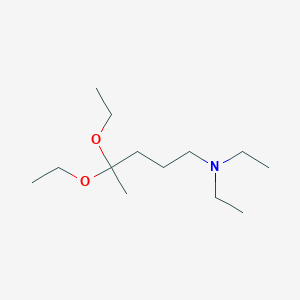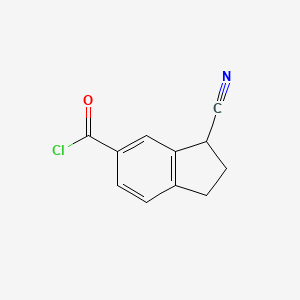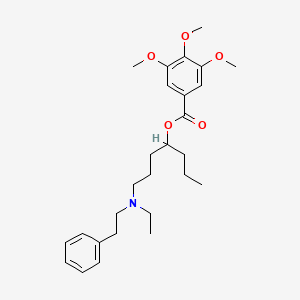
N-Ethyl-N-(4-hydroxyheptyl)phenethylamine 3,4,5-trimethoxybenzoate (ester)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4,5-Trimethoxybenzoic acid 4-[ethyl(phenethyl)amino]-1-propylbutyl ester is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a trimethoxybenzoic acid moiety and an ethyl(phenethyl)amino-propylbutyl ester group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-Trimethoxybenzoic acid 4-[ethyl(phenethyl)amino]-1-propylbutyl ester typically involves multiple steps. One common method starts with the methoxylation of gallic acid using dimethyl sulfate to produce 3,4,5-trimethoxybenzoic acid . This intermediate is then esterified with ethanol to form ethyl 3,4,5-trimethoxybenzoate . The final step involves the reaction of ethyl 3,4,5-trimethoxybenzoate with 4-[ethyl(phenethyl)amino]-1-propylbutyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as column chromatography, can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3,4,5-Trimethoxybenzoic acid 4-[ethyl(phenethyl)amino]-1-propylbutyl ester can undergo various chemical reactions, including:
Oxidation: The trimethoxybenzoic acid moiety can be oxidized to form corresponding quinones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
3,4,5-Trimethoxybenzoic acid 4-[ethyl(phenethyl)amino]-1-propylbutyl ester has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and enzyme activity.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, inks, and photographic developers.
Wirkmechanismus
The mechanism of action of 3,4,5-Trimethoxybenzoic acid 4-[ethyl(phenethyl)amino]-1-propylbutyl ester involves its interaction with specific molecular targets and pathways. The trimethoxybenzoic acid moiety can inhibit tubulin polymerization, affecting cell division and potentially leading to anticancer effects . The ethyl(phenethyl)amino-propylbutyl ester group may interact with various receptors and enzymes, modulating their activity and contributing to the compound’s biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4,5-Trimethoxybenzoic acid ethyl ester: A simpler ester derivative with similar chemical properties.
3,4,5-Trimethoxybenzoic acid methyl ester: Another ester derivative with a methyl group instead of an ethyl group.
3,4,5-Trimethoxyphenylboronic acid: Contains a boronic acid group instead of an ester group.
Uniqueness
3,4,5-Trimethoxybenzoic acid 4-[ethyl(phenethyl)amino]-1-propylbutyl ester is unique due to its complex structure, which combines a trimethoxybenzoic acid moiety with an ethyl(phenethyl)amino-propylbutyl ester group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
67293-36-1 |
|---|---|
Molekularformel |
C27H39NO5 |
Molekulargewicht |
457.6 g/mol |
IUPAC-Name |
1-[ethyl(2-phenylethyl)amino]heptan-4-yl 3,4,5-trimethoxybenzoate |
InChI |
InChI=1S/C27H39NO5/c1-6-12-23(15-11-17-28(7-2)18-16-21-13-9-8-10-14-21)33-27(29)22-19-24(30-3)26(32-5)25(20-22)31-4/h8-10,13-14,19-20,23H,6-7,11-12,15-18H2,1-5H3 |
InChI-Schlüssel |
MDAPNGGODHVZQF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(CCCN(CC)CCC1=CC=CC=C1)OC(=O)C2=CC(=C(C(=C2)OC)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2H-Azeto[2,3-A]pyrrolizine](/img/structure/B13797987.png)
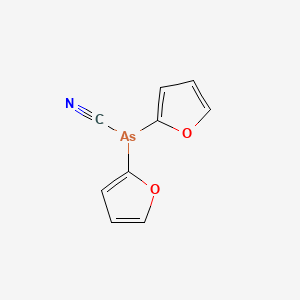


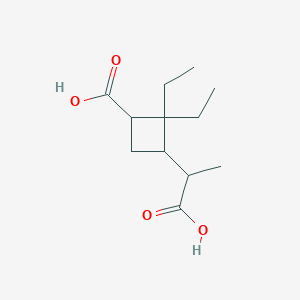
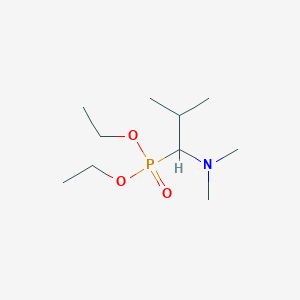
![5H-Thiopyrano[4,3-d][1,2]oxazol-4(7H)-one](/img/structure/B13798019.png)
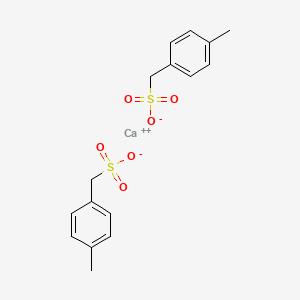
![5-Chloro-2-[(2-chloro-4-nitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13798028.png)
